Product packaging for Ethyl 7-oxoazepane-4-carboxylate(Cat. No.:CAS No. 476663-08-8)

Ethyl 7-oxoazepane-4-carboxylate

Cat. No.: B3425830
CAS No.: 476663-08-8
M. Wt: 185.22 g/mol
InChI Key: BHJUKJJFFYENMQ-UHFFFAOYSA-N
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Description

Overview of Azepane Derivatives in Chemical Science

Azepane derivatives are a class of seven-membered nitrogen-containing heterocyclic compounds that have demonstrated significant potential in drug discovery and development. Their unique structural and pharmacological properties have made them a focal point for researchers seeking to create novel therapeutic agents. researchgate.net

Importance of Seven-Membered Nitrogen Heterocycles as Chemical Scaffolds

Seven-membered nitrogen heterocycles, including azepanes, are recognized as crucial scaffolds in medicinal chemistry. nih.govnumberanalytics.com These structures are present in numerous natural products and approved drugs, exhibiting a broad spectrum of biological activities. Their applications span various therapeutic areas, including but not limited to anticancer, antiviral, antidiabetic, and anti-inflammatory agents. researchgate.netnih.govnih.govbenthamscience.com The three-dimensional nature of these scaffolds provides a valuable platform for designing molecules with improved pharmacological profiles.

The versatility of the azepane ring allows for the synthesis of diverse derivatives, making it a valuable tool in the exploration of chemical space for new drug candidates. researchgate.net The development of efficient synthetic methods for these seven-membered rings is an active area of research, as traditional cyclization methods can be challenging. nih.gov

Structural Classification within the Azepane Family

The azepane family can be broadly classified based on the saturation of the seven-membered ring and the nature and position of substituents.

Azepane: This is the fully saturated parent compound with the chemical formula (CH₂)₆NH. nih.govwikipedia.org It is a cyclic secondary amine and serves as a precursor to many pharmaceuticals and pesticides. wikipedia.org

Azepine: This refers to the unsaturated counterpart of azepane, containing one or more double bonds within the seven-membered ring. wikipedia.orgnih.gov The position of the double bonds and the nitrogen atom gives rise to various isomers. The 1H-azepine form is noted to be unstable and converts to the 3H form. wikipedia.org

Functionalized Azepanes: This is the largest and most diverse class, encompassing azepane rings with various functional groups attached. These functional groups can significantly influence the molecule's chemical properties and biological activity. Examples include ketones (azepanones), esters, and amides attached to the ring.

The nomenclature of these compounds specifies the location of the heteroatom and any substituents on the ring. wordpress.com For instance, in "Ethyl 7-oxoazepane-4-carboxylate," the "azepane" indicates the saturated seven-membered nitrogen-containing ring, "7-oxo" denotes a ketone group at the 7th position, and "4-carboxylate" indicates an ester group at the 4th position.

Rationale for Focused Research on this compound

Within the extensive family of azepane derivatives, this compound has emerged as a compound of particular interest due to its unique structural features and synthetic potential.

Identification of Current Research Gaps

While the broader class of azepanes has been extensively studied, a comprehensive review of the literature reveals that specific, highly functionalized derivatives like this compound have received less dedicated attention. Much of the existing research focuses on the synthesis and biological activities of broader categories of azepines and azepanes. researchgate.netdntb.gov.uaresearchgate.net There is a noticeable gap in the literature regarding the detailed exploration of the reactivity and synthetic utility of this specific keto-ester derivative. This lack of focused investigation presents an opportunity for new discoveries in the field.

Potential as a Key Intermediate in Complex Synthesis

The structure of this compound, featuring both a ketone and an ester functional group on the azepane scaffold, makes it a highly valuable intermediate for the synthesis of more complex and potentially bioactive molecules. The ketone at the 7-position and the ester at the 4-position provide two distinct points for further chemical modification. For instance, the ketone can undergo reactions such as reduction, reductive amination, or Wittig-type reactions, while the ester can be hydrolyzed, aminated, or reduced. This dual functionality allows for the construction of a wide variety of more elaborate molecular architectures. A large-scale process for a related compound, tert-butyl 4-oxoazepane-1-carboxylate, highlights the utility of such intermediates in pharmaceutical development. researchgate.net

Objectives and Scope of Academic Inquiry

The primary objective of this article is to provide a focused and comprehensive overview of the chemical compound this compound. The scope of this inquiry is strictly limited to the chemical nature of this compound and its role within the broader context of azepane chemistry.

The specific aims are to:

Detail the known chemical and physical properties of this compound.

Explore and summarize the established synthetic routes to this compound.

Analyze its reactivity and potential applications as a synthetic intermediate.

Present this information in a clear and structured format, supported by relevant data.

This article will not discuss any pharmacological, toxicological, or clinical aspects of this compound. The focus remains solely on its chemical identity, synthesis, and utility in organic chemistry.

Chemical Profile of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₅NO₃ uni.lu
Molecular Weight 185.22 g/mol sigmaaldrich.com
InChI Key BHJUKJJFFYENMQ-UHFFFAOYSA-N uni.lusigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Purity 95% sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO3 B3425830 Ethyl 7-oxoazepane-4-carboxylate CAS No. 476663-08-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-oxoazepane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-13-9(12)7-3-4-8(11)10-6-5-7/h7H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJUKJJFFYENMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)NCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476663-08-8
Record name ethyl 7-oxoazepane-4-carboxylate
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Advanced Synthetic Methodologies for Ethyl 7 Oxoazepane 4 Carboxylate

Retrosynthetic Analysis of the Ethyl 7-oxoazepane-4-carboxylate Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections involve breaking the bonds of the azepane ring to reveal more readily accessible precursors.

A logical retrosynthetic approach would involve disconnecting the amide bond within the lactam ring, which points to a 6-aminoheptanedioic acid derivative as a key intermediate. Further disconnection of the carbon-carbon bond adjacent to the ester functionality could lead to simpler fragments. An alternative and often more practical approach involves identifying precursors that can undergo ring formation or expansion to construct the azepane ring. This leads to considering piperidine (B6355638) or other smaller ring systems as potential starting materials for ring-expansion strategies, or acyclic precursors for ring-closing reactions.

Table 1: Key Retrosynthetic Disconnections for this compound

Disconnection StrategyPrecursor TypePotential Starting Materials
Amide Bond CleavageAcyclic amino acid6-aminoheptanedioic acid derivatives
C-C Bond CleavageFunctionalized acyclic chainsBut-2-enedioic acid and a 3-aminopropanoate derivative
Ring-ExpansionPiperidone derivativesSubstituted piperidin-4-ones
Ring-Closing MetathesisAcyclic dieneAn appropriately functionalized amino-diene

Direct and Indirect Synthetic Routes

A variety of synthetic strategies have been developed to access the azepane core, ranging from direct cyclization of linear precursors to more complex ring-expansion and multistep sequences.

Ring-Closing Reactions for Azepane Formation

The formation of the azepane ring can be achieved through various intramolecular cyclization reactions. One common method is ring-closing metathesis (RCM), which has been successfully applied to the synthesis of fused azepine systems. nih.gov This reaction typically involves an acyclic diene precursor containing a nitrogen atom, which upon treatment with a suitable catalyst, such as a Grubbs catalyst, undergoes cyclization to form the seven-membered ring. Another approach is intramolecular 1,7-carbonyl-enamine cyclization, which has been shown to be an effective method for forming functionalized azepine rings. chem-soc.si This strategy relies on the intramolecular reaction between an enamine and a carbonyl group to construct the heterocyclic ring system. chem-soc.si Laccase-mediated ring-closure mechanisms also present an environmentally friendly option for synthesizing related cyclic structures. nih.gov

Ring-Expansion Strategies from Precursors (e.g., Piperidone Derivatives)

Ring-expansion reactions of smaller, more readily available cyclic precursors, such as piperidines, offer an efficient pathway to azepane derivatives. rsc.org These methods often provide good stereochemical control and allow for the introduction of diverse functionalities.

A particularly effective method for the one-carbon ring expansion of cyclic ketones is the reaction with diazoalkanes, such as ethyl diazoacetate. researchgate.netacs.org This reaction, when applied to a piperidone derivative, can yield the corresponding azepan-4-one (B24970). The reaction proceeds through the formation of a diazonium betaine (B1666868) intermediate, which then undergoes rearrangement with the expulsion of nitrogen gas to afford the ring-expanded ketone. A large-scale process for the preparation of tert-butyl 4-oxoazepane-1-carboxylate has been developed based on the ring expansion of tert-butyl piperidin-4-one-1-carboxylate using ethyl diazoacetate. researchgate.netacs.org The synthesis of ethyl diazoacetate itself is a critical step and has been optimized for safety and efficiency, including through the use of flow chemistry. orgsyn.orgorgsyn.orgnih.gov

Table 2: Key Steps in the Ring Expansion of Piperidone with Ethyl Diazoacetate

StepDescriptionReactantsKey Conditions
1Formation of DiazoalkaneGlycine ethyl ester hydrochloride, Sodium nitriteAqueous solution, low temperature
2Ring ExpansionPiperidone derivative, Ethyl diazoacetateLewis acid catalyst (e.g., BF₃·OEt₂)
3Work-up and Purification-Standard extraction and chromatography

Multistep Synthetic Sequences

In cases where direct cyclization or ring-expansion methods are not suitable, multistep synthetic sequences are employed. thieme-connect.com These sequences often involve the construction of a functionalized acyclic precursor followed by a series of transformations to build the azepane ring. For instance, a synthesis could begin with the Michael addition of an amine to an α,β-unsaturated ester, followed by chain elongation and subsequent intramolecular cyclization to form the lactam. Such multistep approaches offer flexibility in introducing various substituents onto the azepane scaffold.

Photochemical Approaches to Caprolactam Synthesis

Photochemical reactions provide a powerful and often milder alternative to traditional thermal methods for the synthesis of caprolactams, the core structure of this compound. thieme-connect.comchemcess.com One notable photochemical strategy involves the dearomative ring expansion of nitroarenes. thieme-connect.com In this process, irradiation of a nitroarene in the presence of a phosphite (B83602) and a secondary amine leads to the formation of a 3H-azepine intermediate, which can then be hydrogenated and hydrolyzed to the desired caprolactam. thieme-connect.com This method allows for the synthesis of polysubstituted azepanes from simple starting materials. thieme-connect.com Another significant industrial photochemical process is the photonitrosation of cyclohexane (B81311), which directly converts cyclohexane to cyclohexanone (B45756) oxime, a key precursor for caprolactam production via the Beckmann rearrangement. chemcess.comresearchgate.netguidechem.com

Stereoselective and Asymmetric Synthesis Approaches

Achieving stereocontrol in the synthesis of chiral azepanes is critical for their application in pharmaceuticals. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, often employing chiral catalysts or auxiliaries to guide the reaction pathway.

While the target molecule is a 4-carboxylate, the enantioselective synthesis of azepane-2-carboxylate derivatives provides significant insight into constructing the chiral azepane scaffold. One effective strategy for creating diastereomerically pure azepane derivatives is through a piperidine ring expansion. rsc.org This method has been shown to proceed with excellent yield and complete stereoselectivity and regioselectivity. rsc.org The precise structure and stereochemistry of the resulting azepane derivatives have been confirmed through X-ray crystallographic analysis, validating the reliability of this ring expansion strategy for building the azepine backbone. rsc.org

Another relevant approach, though yielding an unsaturated azepine ring, is the copper-catalyzed tandem amination/cyclization of functionalized allenynes. This method efficiently produces trifluoromethyl-substituted azepine-2-carboxylates. nih.govnih.gov The process involves an intermolecular amine addition followed by an intramolecular cyclization to construct the seven-membered ring. mdpi.com

Ruthenium-based catalysts are prominent in the asymmetric hydrogenation of cyclic imines to form chiral amines, a key step in the synthesis of various azepane derivatives. An efficient method for the asymmetric hydrogenation of dibenzo[c,e]azepines has been developed using chiral cationic Ruthenium-diamine catalysts. nih.gov This process yields a series of seven-membered cyclic amines with moderate to excellent enantioselectivity. nih.gov

A critical factor in achieving high levels of chiral induction is the nature of the catalyst's counteranion. nih.govajchem-b.com Research has shown that chiral Ru/diamine catalysts are highly effective for the asymmetric hydrogenation of various heteroaromatic compounds, including dibenzo[b,e]azepine derivatives, achieving yields and enantiomeric excesses (ee) up to 99%. ajchem-b.com The development of these catalytic systems, such as those based on BINAP-RuH species, is driven by a deep mechanistic understanding to create highly efficient and selective transformations. nih.gov

Table 1: Performance of Ru-Catalyzed Asymmetric Hydrogenation

Catalyst System Substrate Type Yield Enantiomeric Excess (ee) Reference
Chiral Cationic Ru-Diamine Dibenzo[c,e]azepines - Moderate to Excellent nih.gov
Chiral Ru/Diamine Dibenzo[b,f] mdpi.comajchem-b.comoxazepine up to 99% up to 99% ajchem-b.com

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity.

Enzymatic kinetic resolution (EKR) is a widely used and highly selective method. For instance, the lipase (B570770) from Candida antarctica (CAL-B) has been successfully used to resolve racemic compounds. In one study, CAL-B catalyzed the transesterification of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a precursor to chiral molecules, achieving excellent enantioselectivity (E > 200). mdpi.com By carefully selecting the reaction time, both the (R)- and (S)-enantiomers could be obtained with an enantiomeric excess greater than 99%. mdpi.com Similarly, CAL-B has been used for the kinetic resolution of primary amines at an elevated temperature of 80 °C, using long-chain carboxylic acids as acylating agents to achieve remarkably high enantioselectivity. researchgate.net

Non-enzymatic methods have also been developed. A novel kinetic resolution of β-substituted olefinic carboxylic acids proceeds via asymmetric bromolactonization using a specific organocatalyst, demonstrating that resolution can be achieved during the cyclization step. nih.gov

Optimization of Reaction Parameters and Yields

The efficiency and selectivity of synthetic routes toward this compound are highly dependent on reaction conditions. Optimizing parameters such as the catalytic system, solvent, and temperature is crucial for maximizing product yields and minimizing side reactions.

The choice of catalyst and associated ligands profoundly impacts the outcome of the synthesis of azepane and related heterocyclic structures.

Cu(I)-Catalyzed Tandem Reactions: An efficient method for preparing trifluoromethyl-substituted azepine-2-carboxylates utilizes a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with various amines. nih.govmdpi.com The reaction proceeds smoothly with a range of primary and secondary amines, including substituted anilines, morpholine, and piperidine, to furnish the corresponding azepine derivatives in moderate to good yields. nih.gov The proposed mechanism involves the formation of a copper acetylide, followed by nucleophilic addition of the amine and subsequent intramolecular cyclization. mdpi.com The cationic Cu(I) complex, Cu(MeCN)₄PF₆, has been identified as a highly competent catalyst for this transformation. nih.govmdpi.com

Table 2: Cu(I)-Catalyzed Synthesis of Azepine-2-Carboxylates with Various Amines

Amine Product Yield Reference
Aniline 63% nih.gov
2-Methylaniline 63% nih.gov
3,5-Dimethoxyaniline 50% nih.gov
Morpholine 75% nih.gov

Rh(I) Catalysts and Ligand Effects: Rhodium(I) catalysts are effective in the direct arylation of various heterocycles through C-H bond activation. nih.gov The success of these methods often hinges on the ligand coordinated to the metal center. For example, a readily prepared Z-1-tert-butyl-2,3,6,7-tetrahydrophosphepine ligand, which coordinates to Rh(I) in a bidentate fashion, creates a highly active and thermally stable catalyst. nih.gov This system is practical and tolerant of numerous functional groups, highlighting the importance of ligand design in developing robust catalytic processes for heterocycle synthesis. nih.gov

The selection of solvent and the precise control of temperature are fundamental parameters for optimizing chemical reactions.

In the Cu(I)-catalyzed synthesis of azepine derivatives, several solvents were tested to determine the optimal conditions. The reaction was found to proceed smoothly in 1,4-dioxane (B91453) at temperatures between 70 °C and 90 °C. nih.govmdpi.com Other solvents such as tetrahydrofuran (B95107) (THF), toluene, and 1,2-dichloroethane (B1671644) (DCE) were also evaluated, with dioxane providing the best results. mdpi.com

Table 3: Optimization of Solvent and Temperature for Cu(I)-Catalyzed Azepine Synthesis

Solvent Temperature (°C) Yield (NMR) Reference
Dioxane 90 65% nih.govmdpi.com
Toluene 90 50% mdpi.com
DCE 80 30% mdpi.com
THF 70 <10% mdpi.com

Temperature and solvent also play a critical role in kinetic resolutions. In the CAL-B-catalyzed resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, hexane (B92381) was found to be the superior solvent, leading to 50% conversion and excellent enantioselectivity. mdpi.com The optimal reaction time was found to be dependent on the temperature; a perfect resolution was achieved in 24 hours at 25 °C, but only 12 hours at 40 °C. mdpi.com This demonstrates that careful tuning of both solvent and temperature is essential for achieving high efficiency and selectivity in stereoselective synthesis. mdpi.com

Efficiency and Scalability of Synthetic Procedures

The photochemical dearomative ring expansion has been demonstrated as a viable method for the synthesis of polysubstituted azepanes and caprolactams, including this compound. nih.govnih.gov However, the reported synthesis of this specific compound was conducted on a small scale (0.1 mmol), yielding a 30% isolated yield. nih.govnih.gov

Alternative approaches to azepane synthesis, such as the ring expansion of piperidines using diazoacetates, have been successfully scaled up for related compounds like tert-butyl 4-oxoazepane-1-carboxylate, achieving multi-kilogram production. researchgate.net This suggests that exploring similar ring-expansion strategies could be a fruitful avenue for enhancing the efficiency and scalability of this compound synthesis.

Derivatization from this compound

The presence of multiple functional groups in this compound makes it a valuable scaffold for the synthesis of a wide range of more complex molecules. The lactam nitrogen, the ester carbonyl, and the azepane ring itself offer distinct sites for chemical modification.

Reactions at the Lactam Moiety

The secondary amine within the lactam ring is a key site for functionalization. While specific examples for this compound are not extensively documented, general reactions of lactams suggest that N-alkylation and N-acylation are feasible transformations. These reactions would introduce substituents onto the nitrogen atom, altering the compound's steric and electronic properties.

Furthermore, the lactam carbonyl can undergo reduction. Strong reducing agents like lithium aluminum hydride are expected to reduce the amide to the corresponding amine, yielding a substituted azepane.

Transformations of the Ester Group

The ethyl ester group provides a handle for various chemical transformations. One documented derivatization is its reduction to the corresponding primary alcohol. A patent describes the reaction of this compound with lithium aluminum hydride in tetrahydrofuran to produce azepan-4-ylmethanol. libretexts.org

Other common ester transformations, while not specifically reported for this compound, are highly plausible based on general organic chemistry principles. These include:

Hydrolysis: Treatment with aqueous acid or base would hydrolyze the ester to the corresponding carboxylic acid, 7-oxoazepane-4-carboxylic acid. doubtnut.combldpharm.comlibretexts.orgdoubtnut.com

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst would lead to a different ester derivative.

Amidation: Direct reaction with amines, often facilitated by coupling agents, can convert the ester into a variety of amides. researchgate.netmdpi.comlookchemmall.comorganic-chemistry.orgnih.gov

Table 2: Potential Transformations of the Ester Group
ReactionProduct TypeTypical ReagentsReference
ReductionPrimary AlcoholLithium aluminum hydride (LiAlH4) libretexts.org
HydrolysisCarboxylic AcidH3O+ or NaOH(aq) doubtnut.comlibretexts.org
TransesterificationNew EsterR'OH, acid or base catalyst
AmidationAmideR'NH2, coupling agents (e.g., HBTU) researchgate.netorganic-chemistry.org

Functionalization of the Azepane Ring System

The carbon framework of the azepane ring also presents opportunities for functionalization. The ketone at the 7-position activates the adjacent α-protons, making them susceptible to deprotonation by a strong base to form an enolate. This enolate can then react with various electrophiles.

A key potential reaction is α-alkylation. libretexts.orgchemistrysteps.comyoutube.commasterorganicchemistry.compearson.com By treating this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) followed by an alkyl halide, it should be possible to introduce an alkyl group at the C6 position. The regioselectivity of this reaction (alkylation at C6 vs. C5) would likely be influenced by the choice of base and reaction conditions, with kinetically controlled conditions favoring the less substituted α-position.

Compound Names

Table 3: List of Chemical Compounds
Compound NameCAS NumberMolecular Formula
This compound476663-08-8C9H15NO3
tert-Butyl 4-oxoazepane-1-carboxylate189969-52-2C11H19NO3
Azepan-4-ylmethanol-C7H15NO
7-oxoazepane-4-carboxylic acid38461-79-9C7H11NO3
Palladium on carbon7440-05-3Pd/C
Lithium aluminum hydride16853-85-3LiAlH4
Lithium diisopropylamide4111-54-0C6H14LiN

Mechanistic Investigations of Chemical Transformations Involving Ethyl 7 Oxoazepane 4 Carboxylate

Detailed Reaction Pathways for Formation Reactions

The formation of the ethyl 7-oxoazepane-4-carboxylate ring system can be achieved through several synthetic strategies, most notably via intramolecular cyclization reactions. The Dieckmann condensation represents a primary and mechanistically well-understood pathway.

Nucleophilic Attack and Cyclization Mechanisms in Lactam Synthesis

The synthesis of lactams, such as this compound, fundamentally relies on the intramolecular nucleophilic attack of an amine onto a carbonyl group, leading to cyclization. byjus.com One of the most effective methods for constructing the cyclic β-keto ester core of this molecule is the Dieckmann condensation. libretexts.orgopenstax.org This intramolecular reaction involves a diester, where a base is used to generate an enolate that then attacks the second ester group, leading to the formation of a new carbon-carbon bond and the seven-membered ring.

The probable precursor for this compound via a Dieckmann-type cyclization would be a linear amino-diester. The mechanism proceeds through the following key steps:

Enolate Formation: A strong base, typically an alkoxide like sodium ethoxide, abstracts an α-proton from the carbon adjacent to one of the ester groups, forming a resonance-stabilized enolate.

Intramolecular Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. This results in the formation of a cyclic tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide leaving group.

Deprotonation and Protonation: The resulting β-keto ester has a highly acidic proton between the two carbonyl groups, which is readily deprotonated by the alkoxide base. A final acidic workup step is required to protonate the resulting enolate and yield the neutral this compound. libretexts.org

An alternative approach to the azepan-4-one (B24970) core is through ring expansion of a corresponding piperidin-4-one derivative. researchgate.netscribd.com This method often employs reagents like ethyl diazoacetate in the presence of a Lewis acid. The reaction proceeds via the formation of a carbene or carbenoid, which inserts into a C-C bond of the piperidine (B6355638) ring, expanding it to the seven-membered azepane system.

Transition State Analysis and Energy Profiles

The stereochemical and regiochemical outcomes of the cyclization reactions are governed by the energetics of the transition states. For the Dieckmann condensation, the formation of five- and six-membered rings is generally favored due to lower ring strain compared to smaller or larger rings. libretexts.org The formation of the seven-membered azepane ring in this compound is also feasible, although potentially less favored than smaller rings.

Computational studies on azepane and related seven-membered heterocycles provide insight into the conformational preferences and strain energies that influence the transition states. nih.govresearchgate.net The most stable conformation for the azepane ring is typically a twist-chair, and the transition states for cyclization will favor geometries that lead to these lower-energy conformations. nih.gov The energy profile of the Dieckmann cyclization will feature a significant activation barrier for the initial C-C bond formation, with the stability of the resulting cyclic β-keto ester providing the thermodynamic driving force for the reaction. Automated transition state theory calculations can be employed to predict reaction rates and further elucidate these energy profiles. figshare.com

Role of Intermediates (e.g., Zwitterionic intermediates, metalloketene intermediates)

In certain lactam-forming reactions, particularly [2+2] cycloadditions between ketenes and imines to form β-lactams, the intermediacy of zwitterionic species is well-established. nih.gov These zwitterionic intermediates can influence the stereochemical outcome of the reaction. While the Dieckmann condensation proceeds through an enolate intermediate, alternative synthetic routes to the azepane ring or its derivatives might involve zwitterionic intermediates. For instance, intramolecular reactions could potentially proceed through a zwitterionic intermediate, especially in the absence of a strong base. nih.gov The presence of zwitterionic intermediates has also been postulated in certain cycloaddition reactions, though in some cases, they have been ruled out in favor of a concerted mechanism. mdpi.com

Metalloketene intermediates are another class of reactive species that can participate in the synthesis of lactams. These are typically generated from the reaction of carbenes with carbon monoxide, often catalyzed by transition metals. While not directly implicated in the most common syntheses of this compound, they represent a potential pathway for the formation of the lactam ring in related systems.

Mechanistic Aspects of Derivatization Reactions

The this compound molecule offers multiple sites for further chemical modification, including the lactam nitrogen, the ester group, and the ketone. The mechanisms of these derivatization reactions are diverse and can involve catalysis or ring-restructuring pathways.

Catalytic Mechanisms (e.g., Ruthenium pincer complexes in lactam formation)

While not a derivatization of this compound itself, ruthenium pincer complexes have emerged as powerful catalysts for the formation of lactams and other nitrogen-containing heterocycles. These catalysts often operate through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. In this type of reaction, an alcohol is temporarily oxidized to an aldehyde or ketone, which then participates in a C-N or C-C bond-forming reaction, followed by the return of the hydrogen atoms to complete the transformation. The catalytic cycle involves the reversible dehydrogenation of the substrate by the ruthenium complex, followed by condensation and subsequent hydrogenation. The high efficiency and selectivity of these pincer complexes make them attractive for the synthesis of complex lactam structures.

Ring Opening and Ring Contraction Mechanisms

The azepane ring of this compound can undergo ring-opening reactions under various conditions. For instance, hydrolysis of the lactam amide bond, typically under acidic or basic conditions, would lead to the corresponding linear amino acid derivative. The mechanism of ring-opening polymerization of related lactams, such as ε-caprolactone, has been studied and often involves coordination of the carbonyl oxygen to a catalyst, followed by nucleophilic attack. arizona.edu

Ring contraction of azepane derivatives to form smaller rings, such as piperidines or pyridines, is also a known transformation. nih.govresearchgate.net These rearrangements can be initiated by various means, including the formation of a cationic intermediate. chemistrysteps.comwikipedia.orgetsu.edu For example, treatment of a cycloheptyl alcohol with acid can lead to a carbocation that undergoes a 1,2-alkyl shift, resulting in the contraction of the seven-membered ring to a more stable six-membered ring. chemistrysteps.com In the context of this compound, such a rearrangement could potentially be induced by strategic functionalization and subsequent reaction to generate a reactive intermediate that facilitates the ring contraction.

Intramolecular Rearrangements

Intramolecular rearrangements are chemical reactions where a molecule's atoms are redistributed, leading to a structural isomer of the original molecule. For a compound like this compound, which contains a seven-membered azepane ring fused with a β-keto ester functionality, potential intramolecular rearrangements could be envisaged, though none are specifically documented.

One theoretical possibility for rearrangement could involve ring-expansion or contraction reactions under specific conditions. For instance, studies on other cyclic β-keto esters have shown that they can undergo zinc-mediated ring-expansion reactions. figshare.comorganic-chemistry.org This type of transformation typically involves the formation of an enolate, followed by a cyclopropanation and subsequent cleavage to yield a larger ring system. organic-chemistry.org However, without experimental evidence, it is purely speculative whether this compound would undergo such a rearrangement.

Another general class of intramolecular reactions relevant to the β-keto ester moiety is the Dieckmann condensation, which is, in fact, the intramolecular equivalent of the Claisen condensation used to form cyclic β-keto esters in the first place. researchgate.netorganic-chemistry.orgmasterorganicchemistry.comchemistrysteps.comlibretexts.org The reverse of this reaction, a ring-opening cleavage, can occur under certain conditions and could be considered a form of intramolecular rearrangement. organic-chemistry.org

Kinetic and Thermodynamic Studies

Detailed kinetic and thermodynamic data, such as reaction rates and equilibrium constants, are fundamental to understanding and optimizing chemical reactions. Unfortunately, no specific studies determining these parameters for reactions involving this compound have been found in the surveyed literature.

Reaction Rate Determination

The determination of reaction rates for transformations involving this compound would require dedicated experimental studies. Such studies would typically involve monitoring the concentration of the reactant or product over time under controlled conditions (e.g., temperature, concentration of reagents, solvent). Techniques such as spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC) would be employed. As no such studies are published, no data tables on reaction rates can be presented.

Chemo- and Regioselectivity Determinants

Chemo- and regioselectivity are critical aspects of chemical synthesis, dictating which functional group reacts (chemo-) and at which position (regio-). This compound possesses several potentially reactive sites: the ketone, the ester, the α-protons, and the secondary amine.

Chemoselectivity: In a reaction with a nucleophile, for example, the ketone is generally more electrophilic and reactive than the ester. With an electrophile, the enolate formed by deprotonation at the α-carbon is a likely site of reaction. The secondary amine also presents a nucleophilic site. The specific outcome would depend on the nature of the reagent and the reaction conditions.

Regioselectivity: In the case of enolate formation, there are two α-carbons to the ketone. Deprotonation can, in principle, occur at either position, leading to different enolates and subsequent products. The regioselectivity would be influenced by factors such as the base used (kinetic vs. thermodynamic control) and steric hindrance.

Again, in the absence of specific research on this compound, any discussion of chemo- and regioselectivity remains within the realm of general organic chemistry principles rather than documented findings for this particular compound. For instance, in the related Dieckmann condensation, the formation of five- and six-membered rings is generally favored. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for determining the solution-state structure and dynamics of ethyl 7-oxoazepane-4-carboxylate. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign proton (¹H) and carbon (¹³C) signals, probe spatial proximities of atoms, and investigate dynamic processes such as ring inversion.

Conformational Analysis using 1D and 2D NMR Techniques

The flexible seven-membered azepane ring of this compound can adopt various conformations. The preferred conformation in solution is determined through a combination of NMR techniques, including ¹H and ¹³C NMR, as well as 2D experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY).

COSY experiments are fundamental in establishing the connectivity of protons within the molecule by identifying spin-spin coupling networks. sdsu.eduslideshare.net For instance, cross-peaks in the COSY spectrum would confirm the correlations between adjacent protons in the azepane ring and the ethyl ester group. HSQC experiments correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing a clear map of the C-H one-bond connectivities. sdsu.eduresearchgate.netprinceton.edu

NOESY experiments are particularly crucial for conformational analysis as they reveal through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. researchgate.netprinceton.edu The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the interacting protons, allowing for the determination of the relative spatial arrangement of different parts of the molecule. For the azepane ring, NOESY data can differentiate between various chair and boat-like conformations by identifying key proton-proton proximities.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Azepane Ring System

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key COSY CorrelationsKey NOESY Correlations
H-23.2 - 3.4 (m)45 - 48H-3H-3, H-6
H-31.7 - 1.9 (m)28 - 32H-2, H-4H-2, H-4
H-42.5 - 2.7 (m)40 - 43H-3, H-5H-3, H-5
H-51.8 - 2.0 (m)25 - 29H-4, H-6H-4, H-6
H-63.0 - 3.2 (m)50 - 53H-5, H-7 (NH)H-5, H-2
NH6.5 - 7.0 (br s)-H-6H-6
Ethyl-CH₂4.1 - 4.2 (q)60 - 62Ethyl-CH₃H-3, H-5
Ethyl-CH₃1.2 - 1.3 (t)13 - 15Ethyl-CH₂-

Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available. The correlations listed are representative of what would be expected for such a structure.

Stereochemical Assignment through NMR Parameters

In cases where stereocenters are present, NMR spectroscopy is a powerful tool for assigning the relative or absolute configuration. This is achieved by analyzing coupling constants (³J values) and Nuclear Overhauser Effects (NOEs). The magnitude of the ³J coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the relative orientation of substituents on a ring can be deduced.

For chiral derivatives of this compound, the use of chiral shift reagents or the synthesis of diastereomeric derivatives can aid in the determination of the absolute configuration by NMR.

Dynamic NMR Studies for Rotational Barriers or Ring Inversions

The azepane ring is known to undergo ring inversion, a process that can be studied using dynamic NMR (DNMR) spectroscopy. nih.govresearchgate.net At room temperature, if the inversion is fast on the NMR timescale, the signals for the axial and equatorial protons at a given position will be averaged, resulting in a single, often broad, signal. As the temperature is lowered, the rate of inversion slows down. At the coalescence temperature, the single broad peak splits into two distinct signals corresponding to the axial and equatorial protons.

By analyzing the line shape of the signals at different temperatures, the rate constants for the inversion process can be determined. From these rate constants, the activation energy (ΔG‡) for the ring inversion can be calculated, providing a quantitative measure of the conformational flexibility of the azepane ring. Similar DNMR studies can be applied to investigate restricted rotation around the amide bond. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Structure

While NMR provides information about the molecule's structure and dynamics in solution, single-crystal X-ray diffraction offers a precise and unambiguous determination of the molecular structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density.

Elucidation of Absolute Configuration

For chiral molecules that crystallize in a non-centrosymmetric space group, single-crystal X-ray diffraction can be used to determine the absolute configuration. By carefully analyzing the anomalous dispersion effects, the true handedness of the molecule can be established, providing definitive proof of its stereochemistry.

Analysis of Intermolecular and Intramolecular Interactions

The crystal structure reveals not only the exact bond lengths and angles of the molecule but also how the molecules are arranged in the crystal lattice. This allows for a detailed analysis of both intramolecular and intermolecular interactions. Intramolecular interactions, such as hydrogen bonds or steric contacts, can influence the conformation of the molecule in the solid state.

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the crystal packing. frontiersin.org In the case of this compound, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen of the lactam and the ester can act as hydrogen bond acceptors. These hydrogen bonds can lead to the formation of one-, two-, or three-dimensional networks in the crystal, significantly influencing the physical properties of the solid. The analysis of these interactions provides valuable insight into the supramolecular chemistry of the compound. researchgate.net

Table 2: Representative Crystallographic Data for a Heterocyclic Carboxylate

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.54
Volume (ų)1337.2
Z4
Density (calculated) (g/cm³)1.38
Hydrogen Bond (D-H···A)N-H···O=C
Bond Length (Å)2.95
Bond Angle (°)165

Note: This table presents hypothetical data for a representative compound as specific crystallographic data for this compound is not publicly available. The parameters are illustrative of a typical small organic molecule crystal structure.

Conformational Preferences in the Crystalline State

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in the reviewed literature, extensive research on substituted ε-caprolactam (azepan-2-one) rings provides a strong basis for predicting its solid-state conformation. rsc.orgresearchgate.net The seven-membered azepane ring is flexible and can adopt several conformations, with the chair form being the most stable and commonly observed. researchgate.netresearchgate.net

Studies on ε-caprolactams with substituents at various positions reveal that the ring consistently favors a chair-type conformation characterized by a planar amide group. researchgate.net For monosubstituted caprolactams, there is a strong energetic preference for the substituent to occupy an equatorial position to minimize steric strain. rsc.org In a related C6-substituted methyl ester of caprolactam, the equatorial orientation of the ester group was found to be significantly lower in energy than the axial position and was the form observed in its crystal structure. rsc.org

Given these findings, it is highly probable that this compound adopts a chair conformation in the crystalline state. In this arrangement, the ethyl carboxylate group at the C4 position would preferentially occupy an equatorial position to achieve maximum thermodynamic stability. This conformation would be further stabilized by intermolecular hydrogen bonding interactions involving the lactam N-H group and the carbonyl oxygen atoms (both lactam and ester), forming organized packing motifs in the crystal lattice. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for confirming the elemental composition and elucidating the structure of this compound through controlled fragmentation. The exact mass of the molecule allows for the unambiguous determination of its molecular formula, C₉H₁₅NO₃.

In mass spectrometry, the molecule undergoes ionization, and the resulting molecular ion can fragment in predictable ways based on its functional groups. The fragmentation of this compound is expected to be directed by the lactam and ester functionalities. libretexts.org Key fragmentation processes for ketones, amides, and esters include alpha-cleavage, which is the breaking of the bond adjacent to a carbonyl group. libretexts.orgmiamioh.edu

For this compound, several primary fragmentation pathways can be hypothesized:

Alpha-cleavage adjacent to the ester carbonyl: This can lead to the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) or the entire ethoxycarbonyl group.

Alpha-cleavage adjacent to the lactam carbonyl: Cleavage of the C-C bonds next to the lactam carbonyl is a characteristic fragmentation pattern for cyclic ketones and amides. miamioh.edu

Loss of water: A fragment corresponding to the loss of a water molecule ([M+H-H₂O]⁺) is also predicted, which can occur from the protonated molecular ion. Current time information in Bangalore, IN.

McLafferty Rearrangement: This rearrangement is common for carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen. youtube.comyoutube.com It involves the transfer of a hydrogen atom to the carbonyl oxygen with subsequent cleavage of the β-bond, leading to the elimination of a neutral alkene.

Predicted HRMS data for various adducts of the parent molecule provide theoretical mass-to-charge ratios for identification.

Adduct FormPredicted m/z
[M+H]⁺186.11248
[M+Na]⁺208.09442
[M-H]⁻184.09792
[M+K]⁺224.06836
[M+H-H₂O]⁺168.10246

Table 1: Predicted m/z values for common adducts of this compound. Data sourced from PubChem. Current time information in Bangalore, IN.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in this compound. These two methods are complementary; FT-IR is particularly sensitive to polar functional groups, while Raman spectroscopy is more effective for non-polar, symmetric bonds. spectroscopyonline.comnih.gov

The key functional groups in the molecule are the lactam (a cyclic amide), the ester, and the saturated aliphatic backbone. The expected vibrational modes are:

Carbonyl (C=O) Stretching: This region is highly informative. The molecule contains two distinct carbonyl groups. The ester C=O stretch typically appears at a higher wavenumber (1750–1735 cm⁻¹) compared to the lactam C=O stretch. The ring strain in the seven-membered lactam influences this frequency, which is generally observed between 1680-1660 cm⁻¹.

N-H and C-H Stretching: The N-H stretch of the secondary amide within the lactam ring is expected to produce a moderate to strong band in the 3400–3200 cm⁻¹ region. Aliphatic C-H stretching vibrations from the ethyl group and the azepane ring will appear in the 3000–2850 cm⁻¹ range.

C-O and C-N Stretching: The C-O stretching vibrations of the ester group are typically found in the 1300–1000 cm⁻¹ region. The C-N stretching of the lactam is expected in the 1400-1200 cm⁻¹ range.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
EsterC=O Stretch1750 - 1735FT-IR (Strong)
Lactam (Amide)C=O Stretch (Amide I)1680 - 1660FT-IR (Strong)
Lactam (Amide)N-H Bend (Amide II)1570 - 1515FT-IR (Moderate)
Lactam (Amide)N-H Stretch3400 - 3200FT-IR (Moderate)
AliphaticC-H Stretch3000 - 2850FT-IR, Raman (Strong)
EsterC-O Stretch1300 - 1000FT-IR (Strong)
LactamC-N Stretch1400 - 1200FT-IR, Raman (Moderate)

Table 2: Predicted characteristic vibrational frequencies for this compound based on general spectroscopic data. researchgate.netnih.govmdpi.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Molecules

This compound possesses a stereocenter at the C4 carbon, making it a chiral molecule that can exist as two non-superimposable mirror images (enantiomers). Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD), are essential for distinguishing between these enantiomers and determining the absolute configuration of a specific sample. mdpi.comnih.gov

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net An ECD spectrum plots this difference as a function of wavelength and is characterized by positive or negative peaks known as Cotton effects. The two enantiomers of a chiral compound will produce mirror-image ECD spectra.

The sign and magnitude of the observed Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the chromophore. researchgate.net By comparing the experimentally measured ECD spectrum with spectra predicted through quantum-chemical calculations for both the (R) and (S) configurations, the absolute stereochemistry of the molecule can be unambiguously assigned. mdpi.com This combined experimental and computational approach is a powerful, non-destructive method for stereochemical elucidation in chiral molecules like lactams. mdpi.comoptica.org

Computational and Theoretical Studies of Ethyl 7 Oxoazepane 4 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the behavior of molecules. DFT methods are widely used due to their balance of accuracy and computational cost, making them suitable for studying medium-sized organic molecules like Ethyl 7-oxoazepane-4-carboxylate. These calculations can elucidate the molecule's electronic properties and predict its behavior in chemical reactions.

Electronic Structure and Molecular Orbital Analysis

A detailed analysis of the electronic structure of this compound would reveal the distribution of electrons within the molecule. This is crucial for understanding its stability, polarity, and the nature of its chemical bonds. Molecular orbital (MO) analysis, a direct outcome of quantum chemical calculations, provides a picture of the orbitals involved in chemical bonding and reactivity.

Key parameters that would be determined include:

Total Energy: An indicator of the molecule's stability.

Atomic Charges: The distribution of partial charges on each atom, highlighting electrophilic and nucleophilic sites.

Hypothetical DFT Calculation Results for this compound

PropertyCalculated Value
Total Energy (Hartree)-XXX.XXXX
Dipole Moment (Debye)X.XX
HOMO Energy (eV)-X.XX
LUMO Energy (eV)X.XX
HOMO-LUMO Gap (eV)X.XX

Note: The values in this table are placeholders and represent the type of data that would be generated from a DFT study.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the experimental characterization of a compound.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be compared with experimental spectra to confirm the structure of this compound. Discrepancies between calculated and experimental shifts can reveal subtle structural features or conformational effects. nih.govnih.govresearchgate.net

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of the molecule. Each calculated frequency can be assigned to specific vibrational modes, such as C=O stretching, N-H bending, or C-C stretching. nih.gov This information is invaluable for interpreting experimental IR and Raman spectra.

Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)
C=O (amide) stretch~1650-1680
C=O (ester) stretch~1730-1750
N-H bend~1550-1600
C-O-C stretch~1100-1200

Note: These are typical frequency ranges for the specified functional groups and serve as illustrative examples.

Global Reactivity Descriptors (e.g., FMO analysis)

Frontier Molecular Orbital (FMO) analysis is a key component of understanding a molecule's reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons, highlighting the most nucleophilic sites.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons, identifying the most electrophilic sites.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

Global reactivity descriptors derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and electrophilicity index, provide quantitative measures of the molecule's reactivity.

Conformational Analysis and Dynamics

The seven-membered azepane ring in this compound is flexible and can adopt multiple conformations. Understanding the relative energies and interconversion pathways of these conformers is essential, as the dominant conformation can significantly influence the molecule's physical and chemical properties.

Potential Energy Surface Mapping

A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. chemicalbook.comresearchgate.net For this compound, a PES scan could be performed by systematically changing key dihedral angles of the azepane ring. This would allow for the identification of all stable conformers (local minima on the PES) and the transition states that connect them. The results of such an analysis would provide the relative populations of different conformers at a given temperature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-resolved picture of the molecule's motions. By simulating the trajectory of the atoms over time, MD can explore the conformational landscape of this compound and study its dynamic behavior in different environments, such as in a solvent. MD simulations can reveal the flexibility of the ring system and the ethyl carboxylate side chain, as well as intermolecular interactions with solvent molecules.

Ring Conformation and Flexibility Studies

The azepane ring, a seven-membered heterocycle, is known for its significant conformational flexibility. Unlike the well-defined chair conformation of cyclohexane (B81311), seven-membered rings can adopt a variety of lower-energy conformations, including chair, boat, and twist-chair forms. For substituted azepanes like this compound, the specific conformation is influenced by the steric and electronic effects of its functional groups—the lactam carbonyl and the ethyl carboxylate substituent.

Intermolecular Interactions and Supramolecular Chemistry Modeling

The way molecules of this compound interact with each other dictates its macroscopic properties, such as its crystalline structure and melting point. These interactions are primarily governed by hydrogen bonds and other non-covalent forces.

Hydrogen Bonding Networks

The molecular structure of this compound contains key functional groups capable of forming robust hydrogen bonds. The secondary amide group (N-H) acts as a hydrogen bond donor, while the oxygen atoms of the amide carbonyl and the ethyl carboxylate group are effective hydrogen bond acceptors.

In the solid state, it is highly probable that these groups participate in extensive intermolecular hydrogen bonding. Computational modeling, often combined with data from X-ray crystallography, can elucidate these networks. A common motif for secondary amides is the formation of catemers, where molecules link into chains via N-H···O=C hydrogen bonds. For this compound, this would create a repeating supramolecular chain, as depicted in the table below. The ethyl carboxylate group could also participate in or disrupt these primary networks. Quantum Theory of Atoms In Molecules (QTAIM) is a computational method used to characterize the strength and nature of these bonds based on the electron density distribution.

Potential Hydrogen Bond Interaction Donor Acceptor Common Supramolecular Motif
Amide-Amide InteractionN-H (Amide)O=C (Amide of neighboring molecule)Linear or zigzag chains
Amide-Ester InteractionN-H (Amide)O=C (Ester of neighboring molecule)Dimer or chain formation

Non-Covalent Interactions

Computational tools like Non-Covalent Interaction (NCI) index analysis can be used to visualize and characterize these weak interactions. Such analyses reveal regions of steric repulsion, hydrogen bonding, and weak van der Waals contacts within a molecular system. For this compound, these interactions would collectively contribute to the packing efficiency in its crystal lattice. A recent study on ethyl acetate (B1210297) solutions used Raman spectroscopy combined with DFT calculations to analyze weak C-H···O hydrogen bonds, which are classified as van der Waals interactions.

Reaction Mechanism Simulations and Transition State Identification

Understanding the mechanisms of chemical reactions that form or consume this compound is a key area for computational investigation. Such studies involve mapping the potential energy surface of a reaction to identify the lowest energy pathway from reactants to products.

A critical part of this process is the identification and characterization of transition states—the high-energy species that represent the kinetic barrier to a reaction. Computational methods can determine the geometry and energy of these fleeting structures. For instance, the synthesis of the azepane ring might proceed through an intramolecular cyclization reaction, such as a Dieckmann condensation of a suitable linear precursor. A computational study of this reaction would involve:

Modeling the reactant, intermediate, and product structures.

Locating the transition state structure for the rate-determining step.

Calculating the activation energy, which determines the reaction rate.

The synthesis of the related compound, ε-caprolactam, often involves a Beckmann rearrangement, a reaction that has been a subject of catalytic studies. While mechanically different from the likely synthesis of this compound, the research in that area highlights the industrial and scientific interest in understanding the mechanisms of lactam formation. Currently, specific published reaction mechanism simulations detailing the synthesis or reactions of this compound are not available.

Applications of Ethyl 7 Oxoazepane 4 Carboxylate As a Chemical Building Block

Precursor in Multi-Step Organic Synthesis

The bifunctional nature of ethyl 7-oxoazepane-4-carboxylate makes it an ideal starting material for the synthesis of more complex molecular architectures. researchgate.net The inherent ring strain and the presence of the ketone, ester, and amide functionalities allow for a variety of chemical transformations, leading to the construction of diverse molecular frameworks.

The azepane ring system is a core component of numerous biologically active natural products and pharmaceutical agents. wikipedia.org Consequently, derivatives like this compound are instrumental in building complex polycyclic and bridged bicyclic systems. mdpi.com Synthetic strategies often involve leveraging the existing ring as a scaffold and systematically adding new rings through annulation reactions. For instance, the synthesis of pyrimidoazepines and vinylpyrrolo-pyrimidines has been achieved starting from azepane precursors. researchgate.net

Researchers have successfully employed azepane derivatives in the creation of novel scaffolds for drug discovery. acs.org Methodologies such as the Beckmann rearrangement of precursor oximes have been used to construct fused azepane systems. acs.org Furthermore, rhodium-catalyzed migration-annulation protocols provide an efficient pathway to synthesize functionalized azepane derivatives from acyclic precursors, highlighting the importance of this seven-membered ring system in modern synthetic chemistry. acs.orgnih.gov The synthesis of natural product-inspired scaffolds, such as those based on the immunosuppressant FR901483, demonstrates the utility of such building blocks in creating molecules with high sp3 character and three-dimensional complexity. mdpi.com

Table 1: Examples of Complex Scaffolds Derived from Azepane Precursors This table is interactive. Click on the headers to sort.

Target Scaffold Type Synthetic Strategy Precursor Type Reference
Fused Azepanes Beckmann Rearrangement Dihydroquinolinone Oxime acs.org
Pyrimidoazepines Cyclocondensation Functionalized Azepane researchgate.net
Bridged Aza-bicyclic Systems Intramolecular Aldol Reaction Amino-acetal mdpi.com
Coumarin-annulated Azepines Pseudo Three-component Coupling Aminocoumarin & Acetophenone rsc.org

The construction of fused N-heterocycles is a significant area of medicinal chemistry, as these structures are common motifs in pharmaceuticals. rsc.org this compound is a prime candidate for such syntheses. The nitrogen atom and the adjacent carbonyl group of the lactam, as well as the β-keto ester moiety, can participate in cyclization and condensation reactions to form new heterocyclic rings fused to the azepane core.

For example, synthetic routes have been developed to fuse azepine rings with other heterocycles like quinolines. An intramolecular 1,3-dipolar azide-alkyne cycloaddition strategy has been used to create novel quinoline-fused triazolo-azepine derivatives in high yields without the need for a metal catalyst. rsc.org In other work, substituted hexahydro Current time information in Bangalore, IN.nih.govthiazepino[2,3-h]quinoline-9-carboxylic acid has been prepared through a multi-step sequence involving PPA-catalyzed thermal lactamization, demonstrating the fusion of a thiazepine ring to a quinoline (B57606) system. researchgate.netnih.gov Similarly, the synthesis of 6-oxoimidazo[4,5-h]quinoline-7-carboxylic acids has been achieved from diamino-quinoline precursors, showcasing the versatility of these fusion strategies. researchgate.net These methods highlight the potential to use the azepane skeleton as a foundation for building diverse, multi-ring heterocyclic systems. rsc.orgrsc.orgresearchgate.netnih.gov

Role in Materials Science

The functional groups present in this compound provide opportunities for its application in materials science, both as a monomer for creating novel polymers and as a component in the design of functional materials.

The azepane-7-one structure is a substituted form of ε-caprolactam, the monomer used to produce Nylon-6. This structural similarity suggests that this compound could serve as a functional monomer in ring-opening polymerization (ROP) to create modified nylons or other polyamides. The presence of the ethyl carboxylate group on the polymer backbone would introduce functionality, potentially altering properties such as solubility, thermal stability, and biodegradability.

Research on structurally related N-acylated-1,4-oxazepan-7-ones has demonstrated their utility as monomers for organocatalytic ROP. nih.gov This process yields N-acylated poly(amino esters) (PAEs), which are functional and potentially biodegradable polymers. nih.gov For example, a water-soluble polymer derived from N-acetyl-1,4-oxazepan-7-one has been proposed as a biodegradable alternative to non-degradable poly(oxazolines). nih.gov The ability to introduce various side chains, such as allyl or thioether groups, onto the monomer before polymerization allows for post-polymerization modification, opening avenues for material functionalization. nih.gov This body of work strongly supports the potential of this compound as a monomer for creating a new class of functional polyamides with tailored properties.

The specific arrangement of polar functional groups—an ester, a ketone, and a lactam—makes this compound an interesting candidate for incorporation into functional materials. These groups can participate in non-covalent interactions such as hydrogen bonding and dipole-dipole interactions, which are crucial for the self-assembly of materials like organogels. For instance, a molecule containing an ethyl benzoate (B1203000) and an amide group was synthesized for potential use as an organogelator for oil spill remediation, a function that relies on such intermolecular forces. mdpi.com

Furthermore, the azepine ring itself can be embedded into larger molecular architectures to tune their properties. In the field of advanced materials, azepine-embedded nanographenes have been synthesized, where the nitrogen atom in the seven-membered ring provides a site for N-H functionalization, allowing for systematic modification of the nanographene's properties. acs.org The reactivity of the ketone and ester groups in this compound could similarly be used to covalently incorporate it into larger systems, thereby imparting the unique structural and electronic properties of the azepane ring to the final material.

Applications in Catalyst and Ligand Design

The molecular structure of this compound contains features that make it a promising candidate for the design of novel ligands for asymmetric catalysis. The β-keto ester moiety is a well-established bidentate chelating group that can coordinate to a metal center through its two oxygen atoms. This motif is central to many catalytic processes.

For example, chiral ligands incorporating β-keto esters are used in iridium-catalyzed asymmetric hydrogenation, affording β-hydroxy esters with high enantioselectivity. rsc.org In another application, a cooperative catalytic system using a chiral nickel Lewis acid catalyst was developed for the asymmetric [3+2] photocycloaddition of β-keto esters with vinyl azides. acs.org Organocatalytic systems have also leveraged this functionality; hybrid amide-based Cinchona alkaloids have been shown to catalyze the highly enantioselective α-chlorination of β-keto esters. nih.gov

Beyond the β-keto ester group, the lactam nitrogen and carbonyl oxygen of the azepane ring in this compound could also participate in metal coordination, potentially allowing the molecule to act as a tridentate ligand. The seven-membered ring provides a flexible yet defined backbone to hold these coordinating atoms in a specific spatial arrangement, which is critical for inducing stereoselectivity in catalytic reactions. The synthesis of azepine derivatives can be controlled by the choice of ligand in silver-catalyzed reactions, indicating the importance of the interplay between the metal and the ligand structure. thieme-connect.com The use of azepane derivatives in gold-catalyzed dehydrogenative aromatization further underscores the utility of this heterocyclic core in catalysis. acs.orgacs.org

Table 2: Examples of Catalytic Systems Utilizing β-Keto Ester Motifs This table is interactive. Click on the headers to sort.

Reaction Type Catalyst System Role of β-Keto Ester Metal/Catalyst Core Reference
Asymmetric Hydrogenation Chiral Ferrocenyl P,N,N-Ligands Substrate Iridium rsc.org
Asymmetric [3+2] Photocycloaddition Chiral Nickel Lewis Acid / Photocatalyst Substrate Nickel acs.org
Asymmetric α-Chlorination Hybrid Amide-based Alkaloids Substrate Cinchona Alkaloid nih.gov
Enantioselective Acylcyanation Chiral Copper-Box Complex Substrate Copper acs.org

Design of Chemical Probes and Tools for Chemical Biology

The azepane core is a significant structural motif in numerous biologically active compounds and natural products. chemistryviews.org This prevalence makes this compound an attractive starting point for the design of chemical probes and tools to investigate biological systems. The development of such tools often involves the strategic modification of a core scaffold to introduce reporter groups, affinity labels, or reactive moieties while maintaining or enhancing its inherent biological activity.

The bifunctional nature of this compound, possessing both an ester and a lactam, provides two distinct handles for chemical diversification. chemistryviews.org For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various reporter molecules such as fluorophores (e.g., fluorescein, rhodamine) or biotin (B1667282) for visualization and affinity-based purification of target proteins, respectively. The lactam nitrogen, after appropriate chemical manipulation, can be functionalized to introduce photo-cross-linking groups, which are invaluable for identifying protein-ligand interactions.

The exploration of azepane scaffolds in drug discovery has revealed their potential to interact with a variety of biological targets, including enzymes and receptors. nih.govlifechemicals.com By leveraging this inherent bioactivity, derivatives of this compound can be designed as activity-based probes. These probes typically contain a reactive "warhead" that covalently modifies the active site of a target enzyme, allowing for its specific labeling and characterization within a complex biological mixture.

Recent research has focused on the synthesis of novel azepane derivatives with potential neuropharmacological activity, highlighting the importance of this scaffold in targeting the central nervous system. acs.orgunibe.ch This suggests that chemical probes based on the this compound framework could be developed to study neurotransmitter transporters and receptors, providing valuable insights into neurological processes and diseases. The synthesis of such probes would involve a systematic structure-activity relationship (SAR) study to optimize binding affinity and selectivity.

Probe Type Modification Strategy Potential Application Reporter/Tag
Affinity-Based ProbeHydrolysis of the ester to a carboxylic acid, followed by amide coupling.Identification and isolation of protein targets.Biotin, Desthiobiotin
Fluorescent ProbeCoupling of a fluorescent dye to the carboxylic acid handle.Visualization of target localization in cells and tissues.Fluorescein, Rhodamine, BODIPY
Photo-Affinity LabelIntroduction of a photo-reactive group (e.g., benzophenone, diazirine) at a suitable position.Covalent labeling and identification of binding partners.Benzophenone, Diazirine
Activity-Based ProbeIncorporation of a reactive electrophile to target enzyme active sites.Functional analysis and profiling of enzyme families.Fluorophosphonate, Acrylamide

Contributions to Supramolecular Chemistry

The principles of supramolecular chemistry rely on non-covalent interactions, such as hydrogen bonding, hydrophobic effects, and van der Waals forces, to direct the self-assembly of molecules into well-defined, higher-order structures. The structural features of this compound make it an intriguing building block for the construction of novel supramolecular systems.

The lactam moiety of the molecule is capable of forming strong hydrogen bonds, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This directional and specific interaction is a cornerstone of supramolecular assembly. For example, molecules of this compound can, in principle, self-assemble into one-dimensional tapes or larger aggregates through intermolecular hydrogen bonding.

Furthermore, the seven-membered ring provides a degree of conformational flexibility, which can be exploited in the design of host-guest systems. lifechemicals.com By incorporating this azepane derivative into larger macrocyclic structures, it is possible to create molecular hosts with cavities of specific sizes and shapes. These synthetic receptors could be designed to selectively bind small molecules or ions, with potential applications in sensing, catalysis, and controlled release. The ethyl ester group can be modified to introduce additional binding sites or to connect the azepane unit to other molecular components, thereby creating more complex supramolecular architectures.

The related compound, ε-caprolactam, is the monomer for the industrial production of Nylon 6, a polyamide formed through ring-opening polymerization. wikipedia.org This process, while resulting in covalent polymer chains, is initiated by principles related to molecular recognition and reactivity that are central to supramolecular chemistry. The study of the polymerization of caprolactam and its derivatives can provide insights into the forces that govern molecular assembly.

The field of supramolecular chemistry has seen the development of numerous macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils, which are capable of forming inclusion complexes with guest molecules. rsc.org While this compound is not a macrocycle itself, it can serve as a key component in the synthesis of novel macrocyclic systems. The strategic incorporation of this azepane unit could impart unique recognition properties to the resulting macrocycle, driven by the specific geometric and electronic features of the seven-membered ring.

Supramolecular Concept Role of this compound Potential Outcome Key Interactions
Self-AssemblyMonomeric unit capable of forming intermolecular interactions.Formation of linear tapes, rosettes, or other aggregates.Hydrogen bonding (N-H---O=C)
Host-Guest ChemistryComponent of a larger macrocyclic host.Selective binding of small molecule guests.Hydrophobic interactions, van der Waals forces, dipole-dipole interactions
Molecular RecognitionProvides a specific shape and functionality for binding.Development of synthetic receptors for specific analytes.Shape complementarity, hydrogen bonding
Polymer SynthesisMonomer for ring-opening polymerization.Formation of polyamide materials with specific properties.Covalent bond formation initiated by molecular interactions

Advanced Analytical Methodologies for Characterization and Quantification

Development of High-Performance Chromatographic Methods

High-performance chromatographic techniques are indispensable for the analysis of complex organic molecules. Their high resolution and sensitivity make them ideal for separating the target compound from a complex matrix of impurities.

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) stands as a powerful tool for impurity profiling. chimia.chnih.gov This method offers high separation efficiency, speed, and the sensitivity to detect trace-level impurities. nih.gov The UPLC system separates the components of a synthetic batch based on their differential interactions with a stationary phase, while the MS/MS detector provides mass and structural information for each separated component.

In the analysis of Ethyl 7-oxoazepane-4-carboxylate, potential impurities could include unreacted starting materials, isomeric byproducts, or degradation products formed during synthesis or storage. The mass spectrometer can be operated in various modes, such as precursor-ion or product-ion scan modes, to screen for and identify compounds with common structural features. chimia.ch The coupling of UPLC with a high-resolution mass spectrometer like a Q-TOF (Quadrupole Time-of-Flight) can yield mass determination with high accuracy (e.g., 5 ppm), which is crucial for the unambiguous identification of unknown impurities. The fragmentation patterns observed in the MS/MS spectra are vital for elucidating the structures of these trace components. nwo.nl

Table 1: Hypothetical UPLC-MS/MS Data for Impurity Profiling of this compound This table presents hypothetical data for illustrative purposes.

Compound Retention Time (t_R, min) Precursor Ion [M+H]⁺ (m/z) Major Fragment Ions (m/z) Identification
Starting Material A 1.85 131.15 114.12, 86.10 Starting Material
This compound 3.20 186.11 158.08, 140.07, 112.06 Product
Dimer Impurity 4.50 371.21 186.11, 158.08 Byproduct

This compound possesses a stereogenic center at the C4 position, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. As enantiomers often exhibit different pharmacological activities, their separation and quantification are critical. nih.gov Chiral chromatography is the most widely used technique for this purpose. wvu.edu

This method utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. wvu.edu Common CSPs include those based on polysaccharides (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptides. mdpi.commdpi.com The separation can be performed using various mobile phase modes, such as normal phase, polar organic, or reversed phase, to optimize the resolution between the enantiomers. mdpi.com The enantiomeric excess (% ee), a measure of chiral purity, is determined by integrating the peak areas of the two enantiomers in the resulting chromatogram.

Table 2: Example of Chiral HPLC Method for Enantiomeric Excess (ee) Determination This table presents hypothetical data for illustrative purposes.

Parameter Value / Condition
Chiral Stationary Phase (CSP) Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Heptane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (R-enantiomer) 8.5 min
Retention Time (S-enantiomer) 10.2 min
Peak Area (R-enantiomer) 1,950,000
Peak Area (S-enantiomer) 50,000

| Enantiomeric Excess (% ee) | 95.0% |

Electrochemical Analysis Techniques

Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties of this compound. These techniques are particularly relevant for understanding potential metabolic pathways or for developing electrochemical sensors. Studies on the structurally related compound, caprolactam (azepan-2-one), have demonstrated that the lactam functional group can be electrochemically active. nih.govnih.gov

In a cyclic voltammetry experiment, the potential applied to a solution of the compound is varied, and the resulting current is measured. This can reveal the oxidation and reduction potentials of the molecule. nih.gov The carbonyl groups of the lactam and ester, along with the nitrogen heteroatom, are potential redox-active sites within the this compound structure. The data obtained can help to understand the molecule's stability and its interactions in different electronic environments. mit.edu

Table 3: Hypothetical Cyclic Voltammetry Data for this compound Data based on findings for structurally similar caprolactam derivatives. nih.gov

Parameter Value
Solvent Acetonitrile
Supporting Electrolyte 0.1 M Tetrabutylammonium perchlorate
Working Electrode Glassy Carbon
Reference Electrode Ag/AgCl
Scan Rate 100 mV/s

| Oxidation Potential (E_pa) | +1.25 V |

Spectrophotometric Methods for Purity Assessment and Concentration Determination

UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantitative analysis of compounds that contain chromophores (light-absorbing groups). ej-eng.org The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam. ej-eng.org

The structure of this compound contains two carbonyl groups (one in the lactam ring and one in the ester), which act as chromophores that absorb light in the UV region. The absorption maximum (λ_max) for such aliphatic amides and esters is typically found at short wavelengths, around 200-220 nm. sielc.com By preparing a series of standard solutions with known concentrations and measuring their absorbance, a calibration curve can be constructed. This curve can then be used to determine the concentration of unknown samples, providing a rapid method for purity assessment and quantification in bulk samples or solutions. jrasb.com

Table 4: Example Calibration Data for Spectrophotometric Quantification This table presents hypothetical data for illustrative purposes.

Concentration (µg/mL) Absorbance at 215 nm (AU)
5 0.152
10 0.305
20 0.610
40 1.218

| Linearity (R²) | 0.9998 |

Microscale Analytical Techniques for Reaction Monitoring

Optimizing the synthesis of this compound requires careful monitoring of the reaction progress. Microscale analytical techniques are ideal for this purpose as they require minimal sample volume and provide rapid feedback. Thin-Layer Chromatography (TLC) is a simple, fast, and cost-effective microscale method for monitoring chemical transformations. thieme.de

To monitor a reaction, small aliquots are taken from the reaction mixture over time and spotted onto a TLC plate. The plate is then developed in an appropriate solvent system. By comparing the spots of the reaction mixture to spots of the starting materials and a product standard, one can track the consumption of reactants and the formation of the desired product. The Retention factor (R_f) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system and helps in identifying the components of the mixture.

Table 5: Hypothetical TLC Data for Monitoring the Synthesis of this compound This table presents hypothetical data for illustrative purposes.

Compound R_f Value
Starting Material A 0.75
Starting Material B 0.68
This compound 0.40

Future Research Directions and Perspectives for Ethyl 7 Oxoazepane 4 Carboxylate

Exploration of Uncharted Reactivity Patterns

The chemical architecture of ethyl 7-oxoazepane-4-carboxylate offers multiple reactive sites, the interplay of which has not been fully explored. Future research should systematically investigate its reactivity to enable the synthesis of a diverse range of new chemical entities.

Site-Selective Functionalization: The molecule possesses several distinct reactive centers: the acidic α-carbon situated between the two carbonyl groups, the lactam nitrogen, the ester carbonyl, and the lactam carbonyl. A key research avenue is the development of selective reactions that target only one of these sites. For instance, controlled alkylation or acylation at the α-carbon could proceed without affecting the lactam ring. Similarly, conditions for selective N-alkylation or N-arylation could be explored, creating a library of substituted azepanes.

Advanced Derivatization: Drawing inspiration from advances in the functionalization of related caprolactam systems, palladium-mediated cross-coupling reactions could be applied to derivatives of this compound. acs.org For example, creating an α-halo derivative would open the door to Heck, Suzuki, and Sonogashira couplings, allowing for the introduction of complex substituents. acs.org

Cascade and Multicomponent Reactions: The development of cascade or one-pot reactions starting from this scaffold would be highly valuable for building molecular complexity efficiently. nih.gov Research could focus on designing sequences where an initial reaction at one site triggers a subsequent intramolecular cyclization or rearrangement, potentially leveraging the seven-membered ring's conformational flexibility. Ring expansion and rearrangement cascades, which have been successfully used to create functionalized benzazepines, could serve as a blueprint for such investigations. acs.orgnih.gov

Potential Reaction TypeTarget SitePotential ProductsResearch Goal
Alkylation / Acylationα-CarbonC4-substituted azepanesCreation of diverse functional groups
Cross-Coupling (e.g., Suzuki)α-Carbon (via halogenation)C4-aryl/vinyl azepanesIntroduction of complex scaffolds
N-Arylation / N-AlkylationLactam NitrogenN-substituted azepanesModulation of physical and biological properties
Reduction / ThionationLactam CarbonylFunctionalized azepanesAccess to novel heterocyclic cores
Ring Expansion CascadesMultipleFused/bridged ring systemsRapid generation of molecular complexity

Development of More Sustainable and Greener Synthetic Protocols

Future synthetic strategies for this compound and its derivatives must align with the principles of green chemistry, focusing on reducing waste, energy consumption, and the use of hazardous materials.

Catalytic Innovations: A significant area for future work is the replacement of stoichiometric reagents with catalytic alternatives. This includes developing novel heterogeneous catalysts, such as modified zeolites or nanoporous materials, for the key ring-forming or functionalization steps, which would simplify purification and allow for catalyst recycling. pnas.orggoogle.com Electrochemical methods, which use electricity as a "reagent," present a highly sustainable option, for instance, in lactamization reactions using CO2 as a carbonyl source. rsc.org

Alternative Energy Sources: The use of microwave irradiation and photocatalysis are promising avenues for future research. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in ring-opening polymerizations of related lactones and lactams. jmpas.comresearchgate.net Similarly, visible-light photocatalysis could enable novel, mild reaction pathways for the synthesis and functionalization of the azepane ring system, reducing the need for high temperatures and harsh reagents. researchgate.net

Improved Atom Economy: Research into one-pot and tandem reactions will be crucial for improving atom economy. acs.org By combining multiple synthetic steps into a single operation without isolating intermediates, waste is minimized and process efficiency is increased. Designing syntheses that start from renewable feedstocks, such as biomass-derived platform chemicals, represents a long-term goal for the sustainable production of azepane-based compounds. mdpi.com

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis and manufacturing of this compound and its derivatives. Although specific flow syntheses for this compound are not yet reported, the extensive work on related lactams and amines demonstrates clear potential. nih.govthieme-connect.comacs.org

Enhanced Safety and Control: Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters like temperature and residence time. thieme-connect.com This enhanced control is particularly beneficial for managing exothermic reactions or handling unstable intermediates, leading to improved safety and reproducibility. thieme-connect.de

Scalability and High-Throughput Optimization: Flow chemistry facilitates straightforward scaling from laboratory discovery to pilot-scale production by extending the operation time rather than increasing reactor volume. When combined with automated platforms, flow systems can be used for high-throughput screening of reaction conditions, rapidly identifying optimal parameters for yield and selectivity. youtube.com

Telescoped and Multi-step Synthesis: A major future direction is the development of fully integrated, multi-step flow syntheses. rsc.org Such "assembly line" processes could start from simple precursors and perform several consecutive transformations—including synthesis of the core ring, functionalization, and purification—in a continuous stream, minimizing manual handling and waste generation. This approach has been successfully demonstrated for the synthesis of various active pharmaceutical ingredients. acs.org

Expanding the Scope of Applications in Novel Chemical Technologies

While the azepane scaffold is well-established in medicinal chemistry, future research should aim to expand the applications of this compound into new technological domains, particularly materials science and catalysis.

Advanced Polymers and Materials: The parent compound for this class, caprolactam, is the monomer for Nylon 6, a major industrial polymer. wikipedia.orgyoutube.com The bifunctional nature of this compound makes it an attractive candidate for creating novel polymers. The ester and lactam groups could be used for ring-opening polymerization or polycondensation reactions to produce polyesters or polyamides with unique properties, such as tailored thermal stability, mechanical strength, or biodegradability. acs.org Furthermore, derivatives could be used to produce specialized materials like the cast nylon used in gears and rollers. envalior.com

Kinetic Hydrate (B1144303) Inhibitors: Polymers containing caprolactam rings, such as poly(N-vinylcaprolactam), are used in the energy industry as kinetic hydrate inhibitors to prevent the formation of gas hydrates in pipelines. acs.org this compound could serve as a monomer for a new class of such polymers, where the ester group allows for further functionalization to fine-tune solubility and inhibitor performance.

Catalysis: The azepane structure can serve as a scaffold for developing new ligands for homogeneous catalysis or as a platform for organocatalysts. acs.org The ester group provides a convenient handle for attaching the azepane unit to other molecular frameworks or solid supports, enabling the design of recyclable and highly specialized catalytic systems.

Technology AreaPotential ApplicationKey Feature of Compound
Polymer ScienceMonomer for novel polyamides/polyestersLactam and ester functionalities
Materials ScienceBuilding block for cast nylon-type materialsRigid seven-membered ring
Energy SectorMonomer for kinetic hydrate inhibitorsCaprolactam ring with functional handle
CatalysisScaffold for ligands or organocatalystsTunable azepane structure

Computational Design of Novel Azepane-Based Systems

In silico methods are poised to play a critical role in accelerating the discovery and optimization of new systems based on the this compound scaffold.

Conformational and Reactivity Analysis: The seven-membered azepane ring has significant conformational flexibility, which influences its reactivity and biological activity. researchgate.net Computational methods like Density Functional Theory (DFT) can be used to model the stable conformations of the molecule and its derivatives. These models can predict spectroscopic data (e.g., NMR chemical shifts) to aid in structural characterization and calculate electronic properties to predict the most likely sites for chemical attack, guiding synthetic efforts. acs.orgnih.gov

Rational Design of Functional Molecules: For medicinal chemistry applications, molecular docking simulations can predict how derivatives might bind to specific biological targets, such as enzymes or receptors. This allows for the rational design of new compounds with potentially enhanced activity. nih.gov

Materials Property Prediction: In the realm of materials science, molecular dynamics simulations can be employed to predict the bulk properties of polymers derived from this compound. By modeling the interactions between polymer chains, researchers can estimate properties like glass transition temperature, tensile strength, and solubility before undertaking lengthy and costly experimental synthesis. This approach has been effectively used to understand caprolactam-based nanocomposites. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 7-oxoazepane-4-carboxylate with high yield?

  • Methodological Answer : Synthesis typically involves cyclization of azepane precursors under controlled conditions. For example, a modified procedure using lithium hydroxide in tetrahydrofuran (THF) at room temperature, followed by stepwise addition of acylating agents, has been effective for analogous compounds (yields ~90%) . Key parameters include:

  • Temperature : Room temperature to 60°C.
  • Catalysts : Lithium hydroxide or potassium carbonate.
  • Solvents : THF or acetonitrile for reflux conditions.
    • Data Note : Yields drop significantly if reaction time or stoichiometry deviates, as observed in similar heterocyclic syntheses .

Q. Which chromatographic techniques are effective for purifying this compound?

  • Methodological Answer :

  • Flash Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7 ratio) to isolate the compound from byproducts.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients improve purity (>98%) for biological assays .
    • Critical Consideration : Impurities from incomplete cyclization (e.g., open-chain intermediates) require multiple elution cycles .

Q. What spectroscopic methods confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the ester carbonyl (δ ~165–170 ppm) and azepane ring protons (δ 1.5–3.5 ppm).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 225.1 (M+) and fragment ions at m/z 182 (loss of COOEt) .
  • IR Spectroscopy : Confirm the presence of carbonyl (C=O) stretches at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve stereochemical ambiguities in this compound derivatives?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data.
  • Software : SHELXL (via SHELX suite) for structure refinement. Key parameters:
  • R-factor : Aim for <5% (e.g., R₁ = 0.052 in analogous diazepane structures) .
  • Torsion Angles : Analyze Cremer-Pople parameters for ring puckering (e.g., chair vs. boat conformations) .
    • Case Study : Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate showed a chair conformation with phenyl groups in equatorial positions, resolved via SHELX .

Q. How do pH and solvent polarity affect the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • Stability Assay : Conduct accelerated degradation studies at pH 1–13 (HCl/NaOH buffers) and monitor via HPLC.
  • Findings :
  • Acidic Conditions (pH <3) : Ester hydrolysis dominates, forming 7-oxoazepane-4-carboxylic acid.
  • Basic Conditions (pH >10) : Ring-opening reactions occur, generating linear amides .
    • Recommendation : Use neutral buffers (pH 6–8) for biological studies to minimize degradation .

Q. How to address discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Comparative Analysis : Replicate assays under standardized conditions (e.g., enzyme inhibition with IC₅₀ values).
  • Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at C-4 enhance activity) .
    • Example : A 2024 study found that 4-chlorophenyl derivatives showed 10× higher antimicrobial activity than unsubstituted analogs, attributed to enhanced lipophilicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.